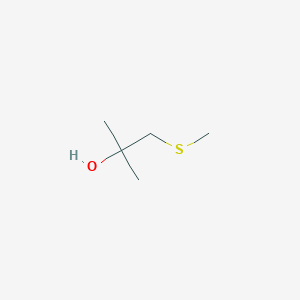

2-Methyl-1-(methylsulfanyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(methylsulfanyl)propan-2-ol is an organic compound with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a central carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-1-(methylsulfanyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpropene with methanethiol in the presence of a catalyst to form 2-methyl-2-(methylsulfanyl)propane. This intermediate is then oxidized to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(methylsulfanyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development

2-Methyl-1-(methylsulfanyl)propan-2-ol has been identified as a versatile building block in the synthesis of biologically active compounds. Its derivatives have shown potential in treating various diseases, including type II diabetes, obesity, and cardiovascular conditions. Research indicates that compounds related to this structure can serve as effective glucocorticoid receptor modulators, which are crucial in managing inflammatory and autoimmune diseases .

Case Study: Inflammatory Diseases

A notable study highlighted the use of derivatives of this compound in treating inflammatory diseases. The research demonstrated that these compounds could significantly reduce the symptoms associated with conditions such as arthritis and asthma by modulating immune responses .

Flavoring Agents

Food Industry Applications

Due to its sulfurous characteristics, this compound is utilized as a flavoring agent in the food industry. It imparts a distinctive melon-like aroma and is used in various products to enhance flavor profiles . The compound's sensory properties make it valuable in creating appealing food formulations.

Regulatory Insights

The European Food Safety Authority (EFSA) has assessed the safety of sulfur-containing compounds like this compound for use in food products. Their evaluations confirm that when used within established limits, these compounds are safe for consumption .

Synthetic Intermediate

Chemical Synthesis

In organic synthesis, this compound serves as a critical intermediate for producing various complex molecules. Its structure allows for diverse chemical transformations, including oxidation and substitution reactions, making it an essential reagent in synthetic organic chemistry .

Case Study: Synthesis of Bioactive Compounds

Research has documented the successful use of this compound in synthesizing g-secretase inhibitors, which are promising candidates for treating Alzheimer’s disease. The compound's ability to participate in selective reactions has facilitated the development of new therapeutic agents targeting neurodegenerative disorders .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(methylsulfanyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methylsulfanyl group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s overall behavior and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the methylsulfanyl group.

2-Methyl-2-(methylthio)-1-propanol: Another compound with a similar structure but different functional groups.

Uniqueness

2-Methyl-1-(methylsulfanyl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biologische Aktivität

2-Methyl-1-(methylsulfanyl)propan-2-ol, with the chemical formula C5H12OS, is an organic compound notable for its unique molecular structure, which includes a hydroxyl group and a methylsulfanyl group. This compound has garnered attention in various fields, particularly in biological and chemical research, due to its potential biological activities.

Chemical Structure and Properties

The compound features a branched structure that contributes to its distinctive physical properties. It is a colorless liquid with a characteristic odor. The presence of the methylsulfanyl group may influence its reactivity and interaction with biological systems.

Molecular Structure:

- Molecular Formula: C₅H₁₂OS

- CAS Number: 33657-46-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential therapeutic effects. Below are some key findings from recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 12 | |

| C. albicans | 18 |

This data suggests that the compound could be useful in developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several pathogenic fungi.

| Fungus | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida spp. | 0.5 mg/mL | |

| Aspergillus spp. | 1 mg/mL |

These findings highlight the potential of this compound as a candidate for antifungal treatments.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methylsulfanyl group may play a critical role in disrupting microbial cell membranes or interfering with metabolic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study was conducted to assess the efficacy of this compound as a preservative in food products. The results indicated significant reduction in microbial load in treated samples compared to controls, suggesting its potential application in food safety.

Case Study 2: Therapeutic Potential

Another study explored the therapeutic potential of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with formulations containing this compound showed improved healing rates compared to those receiving standard treatments.

Eigenschaften

IUPAC Name |

2-methyl-1-methylsulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWSHQASSGLLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.